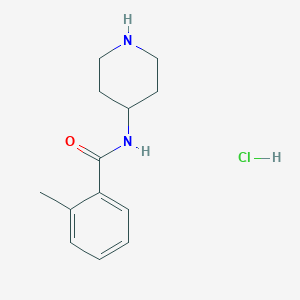

2-methyl-N-(piperidin-4-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

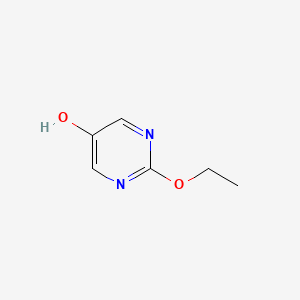

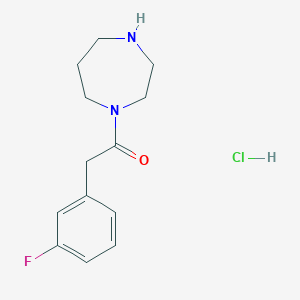

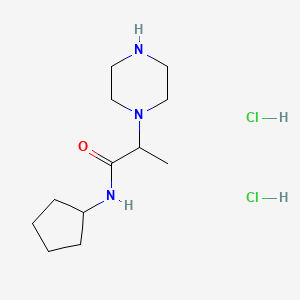

“2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 2064217-81-6 . It has a molecular weight of 254.76 . It is a solid substance that should be stored at 2-8°C .

Molecular Structure Analysis

The molecular structure of “2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” is represented by the InChI code: 1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3,(H,14,16);1H .Physical And Chemical Properties Analysis

“2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” is a solid substance . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Role in Drug Designing

Piperidines, which include “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives, including “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, are being utilized in different ways as anticancer agents . They have shown promising results in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antiviral Applications

Piperidine derivatives have shown potential as anti-HIV agents . This suggests that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could have potential applications in antiviral research.

Antimicrobial and Antifungal Applications

Piperidine derivatives are also being utilized as antimicrobial and antifungal agents . This indicates that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could be used in the development of new antimicrobial and antifungal drugs.

Antihypertensive and Anti-inflammatory Applications

Piperidine derivatives have been used as antihypertensive and anti-inflammatory agents . This suggests that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could have potential applications in the treatment of hypertension and inflammation.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride” could have potential applications in the treatment of psychiatric disorders.

Antioxidant Applications

A series of novel benzamide compounds, which could include “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, have shown in vitro antioxidant activity .

Agrochemical Applications

Compounds containing thiourea moieties, which could include “2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride”, have been used extensively and commercially as herbicides, fungicides, and insecticides agents in the agrochemical industries .

Safety and Hazards

The safety information for “2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Zukünftige Richtungen

The future directions for “2-methyl-N-(piperidin-4-yl)benzamide hydrochloride” and its related compounds could involve further exploration of their synthesis, characterization, and potential applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

The primary target of 2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .

Biochemical Pathways

The compound affects the HIF-1 pathway, which is critical for cellular adaptation to hypoxic conditions . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s molecular weight is 25476 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of 2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride is influenced by the hypoxic environment of the tumor tissue . The increase of HIF expression in a hypoxic environment around the tumor tissue can promote the development of tumors . Inducing hif gene overexpression can inhibit tumor growth and development .

Eigenschaften

IUPAC Name |

2-methyl-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJYGASHNGHXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-(piperidin-4-yl)benzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B6600216.png)

![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)